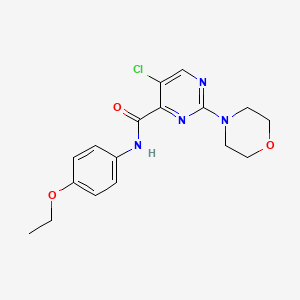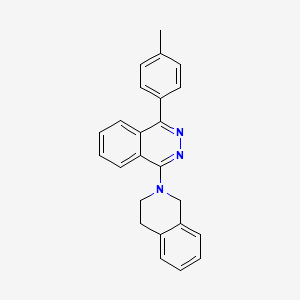
5-chloro-N-(4-ethoxyphenyl)-2-(morpholin-4-yl)pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(4-ethoxyphenyl)-2-(morpholin-4-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with a chloro group, an ethoxyphenyl group, a morpholine ring, and a carboxamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-ethoxyphenyl)-2-(morpholin-4-yl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Attachment of the Ethoxyphenyl Group: This step involves a nucleophilic aromatic substitution reaction where the ethoxyphenyl group is introduced using an appropriate ethoxyphenyl halide.
Morpholine Ring Addition: The morpholine ring can be introduced through a nucleophilic substitution reaction with a suitable morpholine derivative.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 5-chloro-N-(4-ethoxyphenyl)-2-(morpholin-4-yl)pyrimidine-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals. Studies focus on its efficacy, safety, and pharmacokinetic properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals or specialty chemicals.
作用机制
The mechanism of action of 5-chloro-N-(4-ethoxyphenyl)-2-(morpholin-4-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
相似化合物的比较
Similar Compounds
5-chloro-N-(4-methoxyphenyl)-2-(morpholin-4-yl)pyrimidine-4-carboxamide: Similar structure with a methoxy group instead of an ethoxy group.
5-chloro-N-(4-phenyl)-2-(morpholin-4-yl)pyrimidine-4-carboxamide: Lacks the ethoxy group on the phenyl ring.
5-chloro-N-(4-ethoxyphenyl)-2-(piperidin-4-yl)pyrimidine-4-carboxamide: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
The uniqueness of 5-chloro-N-(4-ethoxyphenyl)-2-(morpholin-4-yl)pyrimidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group, morpholine ring, and carboxamide group in a single molecule allows for unique interactions with molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C17H19ClN4O3 |
|---|---|
分子量 |
362.8 g/mol |
IUPAC 名称 |
5-chloro-N-(4-ethoxyphenyl)-2-morpholin-4-ylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C17H19ClN4O3/c1-2-25-13-5-3-12(4-6-13)20-16(23)15-14(18)11-19-17(21-15)22-7-9-24-10-8-22/h3-6,11H,2,7-10H2,1H3,(H,20,23) |
InChI 键 |
AZDYWPOCNMUUFG-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,6-dimethylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137776.png)
![N-(3-methoxyphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5',4'-6,5]thiino[3,4-c]chroman-9-yl))acetamide](/img/structure/B12137778.png)
![2-[(5-Bromo-3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B12137781.png)
![(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12137787.png)

![N-(2-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137805.png)


![1-[(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B12137835.png)
![2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)aceta mide](/img/structure/B12137836.png)


![3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-[(4-methylphenyl)methyl]-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one](/img/structure/B12137855.png)

